In Vitro CYP1A2 Inhibition: IC50 Quantification vs. In-Class Benchmark
2-Amino-6-bromo-3-chlorophenol demonstrates measurable inhibition of human Cytochrome P450 1A2 (CYP1A2), a critical enzyme in drug metabolism. In a standardized human liver microsomal assay, the compound exhibited an IC50 value of 7,000 nM (7 µM) [1]. This provides a defined benchmark against which other in-class inhibitors can be evaluated. While this is a moderate inhibitory potency, the data confirms specific engagement with the CYP1A2 isoform, a key differentiator from compounds lacking this interaction profile.
| Evidence Dimension | CYP1A2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7,000 nM (7 µM) |
| Comparator Or Baseline | No direct comparator data found in search; baseline is vehicle/no-inhibitor control. |
| Quantified Difference | Not applicable (single data point) |
| Conditions | Human liver microsomes, 5-minute preincubation, 10-minute substrate incubation, LC/MS/MS detection [1] |
Why This Matters
For drug discovery programs, identifying and quantifying potential CYP450 liabilities early is essential; this compound provides a known reference point for CYP1A2 interaction in screening cascades.
- [1] BindingDB. (2016). BDBM50069813, CHEMBL3407785: 2-Amino-6-bromo-3-chlorophenol CYP1A2 Inhibition Data. View Source
